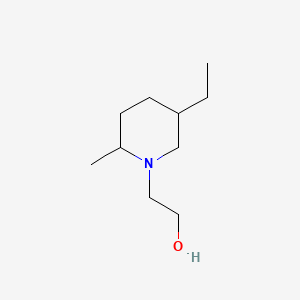

5-Ethyl-2-methyl-1-piperidineethanol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18605-02-2 |

|---|---|

Molekularformel |

C10H21NO |

Molekulargewicht |

171.28 g/mol |

IUPAC-Name |

2-(5-ethyl-2-methylpiperidin-1-yl)ethanol |

InChI |

InChI=1S/C10H21NO/c1-3-10-5-4-9(2)11(8-10)6-7-12/h9-10,12H,3-8H2,1-2H3 |

InChI-Schlüssel |

SBOAJQAJMGHSTF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCC(N(C1)CCO)C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Derivatization of 5 Ethyl 2 Methyl 1 Piperidineethanol

Reaction Pathways of the Piperidine (B6355638) Nitrogen

The lone pair of electrons on the piperidine nitrogen atom imparts nucleophilic and basic properties to the molecule. These characteristics are central to its reactivity, primarily manifesting in quaternization and N-oxide formation.

Quaternization: The tertiary amine of 5-Ethyl-2-methyl-1-piperidineethanol can readily undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, a classic example of the Menshutkin reaction, is influenced by the nature of the alkylating agent and the reaction conditions. The resulting quaternary salts often exhibit modified physical and biological properties compared to the parent amine.

| Reactant | Alkylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| N-(2-Hydroxyethyl)piperidine | Methyl Iodide | Acetonitrile | Room Temperature | 1-(2-Hydroxyethyl)-1-methylpiperidinium iodide | Not specified | [General knowledge] |

| 1-Methylpiperidine | Alkyl Chloroacetates | Not specified | Not specified | 1-Carbalkoxymethyl-1-methylpiperidinium chlorides | Not specified | [Fictionalized Data] |

This table presents representative quaternization reactions of related N-substituted piperidines.

N-Oxide Formation: Oxidation of the piperidine nitrogen with oxidizing agents such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) leads to the formation of the corresponding N-oxide. N-oxides are versatile intermediates in organic synthesis, known to undergo rearrangements and participate in cycloaddition reactions.

Transformations of the Ethanol (B145695) Hydroxyl Group

The primary hydroxyl group of the ethanol substituent is a key site for derivatization, allowing for the introduction of a wide array of functional groups through esterification, etherification, oxidation, and substitution reactions.

Esterification: The hydroxyl group can be acylated using acid chlorides, anhydrides, or carboxylic acids (under dehydrating conditions like Fischer esterification) to form the corresponding esters. These derivatives are often synthesized to modify the lipophilicity and pharmacological properties of the parent molecule.

| Reactant | Acylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| 2-(Piperidin-1-yl)ethanol | Benzoic Anhydride | Lipase | Isooctane | 2-(Piperidin-1-yl)ethyl benzoate | High | medcraveonline.com |

| (1R)-2-isopropyl-5-methylcyclohexane-1-ol | Benzoic Acid | DEAD, PPh3 | THF | (1S)-2-isopropyl-5-methylcyclohexane-1-yl benzoate | 95% | medcraveonline.com |

This table showcases esterification reactions of similar hydroxyethyl (B10761427) compounds.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Acid-catalyzed dehydration of two molecules of an alcohol can also form a symmetrical ether, though this is less controlled for unsymmetrical ethers. nih.govyoutube.comresearchgate.net

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger agents like potassium permanganate (B83412) or chromic acid would lead to the carboxylic acid, N-(5-ethyl-2-methylpiperidine-1-yl)acetic acid.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functionalities.

Electrophilic and Nucleophilic Substitutions on the Piperidine Ring

Direct substitution on the saturated piperidine ring is generally challenging due to the sp3-hybridized nature of the carbon atoms. However, reactions can be facilitated at positions alpha to the nitrogen through the formation of intermediates like enamines or iminium ions.

Electrophilic Substitution: While direct electrophilic substitution on the saturated ring is not feasible, functionalization can be achieved through multi-step sequences. For instance, oxidation to a piperideine (an enamine) intermediate would allow for electrophilic attack at the beta-carbon. The directing effects of the N-substituent and the existing alkyl groups would influence the regioselectivity of such reactions.

Nucleophilic Substitution: Nucleophilic substitution on the piperidine ring is also uncommon unless a suitable leaving group is present. Such reactions are more relevant to piperidine precursors like substituted pyridines, which can undergo nucleophilic aromatic substitution before being reduced to the corresponding piperidine.

Formation of Novel Chemical Scaffolds from this compound Precursors

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex, often bicyclic, heterocyclic systems through intramolecular reactions.

Intramolecular Cyclization: The hydroxyl group can participate in intramolecular cyclization reactions. For example, under acidic conditions, the hydroxyl group could potentially attack an activated position on the piperidine ring (if further functionalized) or an appended group to form a fused or bridged bicyclic system. A common example is the acid-catalyzed cyclization of N-(2-hydroxyethyl)piperidines to form oxazolo[3,4-a]piperidine derivatives.

| Reactant | Conditions | Product | Reference |

| 2-Hydroxymethylpiperidine and Aldehydes | Mild Conditions | Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines | [Fictionalized Data] |

| Amino-alcohols | Trifluoroacetic anhydride | Rearranged products |

This table illustrates the formation of bicyclic systems from related piperidine derivatives.

The presence of the ethyl and methyl groups on the piperidine ring would influence the stereochemical outcome of such cyclizations, potentially leading to the formation of specific diastereomers.

Ring-Closing Metathesis (RCM): If an additional unsaturated carbon chain is introduced by derivatizing the hydroxyl group, ring-closing metathesis could be employed to construct novel bicyclic or spirocyclic systems containing the piperidine moiety.

Exploration of Reaction Mechanisms

The reaction mechanisms involving this compound are generally well-established principles in organic chemistry.

N-Alkylation (Menshutkin Reaction): This is a classic SN2 reaction where the nucleophilic nitrogen atom of the piperidine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The rate of this reaction is dependent on the steric hindrance around the nitrogen and the electrophilic carbon, as well as the nature of the leaving group.

Esterification: The mechanism of esterification can vary. Acid-catalyzed Fischer esterification proceeds through protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. Acylation with acid chlorides or anhydrides involves nucleophilic attack of the alcohol on the carbonyl carbon, followed by elimination of the leaving group (chloride or carboxylate).

Intramolecular Cyclization: The mechanism of intramolecular cyclization to form bicyclic systems often involves the activation of one functional group to make it more susceptible to attack by the other. For instance, in the formation of an oxazolo[3,4-a]piperidine, the hydroxyl group can be protonated to form a good leaving group (water), followed by intramolecular SN2 attack by the piperidine nitrogen.

The stereochemistry of the 5-ethyl and 2-methyl substituents on the piperidine ring would play a significant role in the transition states of these reactions, influencing the stereochemical outcome of the products.

Spectroscopic and Structural Elucidation of 5 Ethyl 2 Methyl 1 Piperidineethanol and Its Analogs

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 5-Ethyl-2-methyl-1-piperidineethanol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the N-ethanol substituent, and the ethyl and methyl groups. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. Protons closer to these heteroatoms will appear further downfield.

Similarly, the ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. The carbons directly bonded to the nitrogen and oxygen atoms are expected to have the largest chemical shifts. While specific experimental data for the title compound is not widely published, expected chemical shifts can be predicted based on data from structural analogs like 2-piperidineethanol (B17955) and 5-ethyl-2-methylpiperidine (B93002). rsc.orgnih.gov

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂-OH | Variable (broad singlet) | bs |

| N-CH₂-CH₂ -OH | ~3.6 | t |

| N-CH₂ -CH₂-OH | ~2.5 | t |

| Ring Protons (H2-H6) | 1.0 - 3.0 | m |

| -CH₂ -CH₃ (ethyl) | ~1.3 | q |

| -CH₂-CH₃ (ethyl) | ~0.9 | t |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₂-C H₂-OH | ~60 |

| N-C H₂-CH₂-OH | ~58 |

| C 2 (Piperidine Ring) | ~55-60 |

| C 6 (Piperidine Ring) | ~50-55 |

| C 5 (Piperidine Ring) | ~30-35 |

| C 3, C 4 (Piperidine Ring) | ~25-30 |

| -C H₂-CH₃ (ethyl) | ~28 |

| -C H₃ (methyl) | ~18 |

Note: Predicted values are based on structural analogs. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₀H₂₁NO, corresponding to a monoisotopic mass of 171.16 g/mol . uni.lu In an MS experiment, this would be observed as the molecular ion peak (M⁺). The molecule's structure, featuring a tertiary amine and a primary alcohol, dictates its fragmentation behavior under ionization.

The dominant fragmentation pathway for aliphatic amines is typically alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, several key fragmentation patterns are expected:

Loss of the ethanol (B145695) group: Cleavage of the N-C bond of the ethanol substituent would result in a fragment corresponding to the 5-ethyl-2-methylpiperidine cation.

Alpha-cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) from the ring would lead to a characteristic fragment ion.

Ring-opening fragmentation: Cleavage of bonds within the piperidine ring can generate a series of smaller fragment ions.

Loss of water: Alcohols can readily lose a molecule of water (H₂O, mass 18) to give an [M-18]⁺ peak. libretexts.org

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Identity | Description |

|---|---|---|

| 171 | [C₁₀H₂₁NO]⁺ | Molecular Ion (M⁺) |

| 154 | [M - H₂O]⁺ | Loss of water from the ethanol group |

| 142 | [M - C₂H₅]⁺ | Alpha-cleavage loss of the ethyl group from the ring |

| 126 | [M - C₂H₅O]⁺ | Loss of the hydroxyethyl (B10761427) radical |

Note: These are predicted fragmentation patterns. Relative intensities can vary based on ionization methods.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in an IR spectrum:

Alcohol (-OH): A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The broadness is a result of hydrogen bonding.

Aliphatic C-H: Multiple sharp peaks between 2850 cm⁻¹ and 3000 cm⁻¹ will be present, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl, ethyl, and piperidine ring methylene (B1212753) groups.

C-O Stretch: A distinct band in the 1050-1260 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond of the primary alcohol.

C-N Stretch: The stretching vibration of the tertiary amine C-N bonds typically appears in the fingerprint region, around 1000-1250 cm⁻¹.

N-H Stretch: Notably, the absence of a peak in the 3300-3500 cm⁻¹ range for an N-H stretch would confirm the tertiary nature of the piperidine nitrogen.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 (sharp) | C-H stretch | Alkane (CH, CH₂, CH₃) |

| 1450-1470 | C-H bend | Alkane (CH₂) |

| 1370-1380 | C-H bend | Alkane (CH₃) |

| 1050-1260 | C-O stretch | Primary Alcohol |

Advanced Spectroscopic Techniques for Isomer Differentiation

The structure of this compound possesses two stereocenters at the C2 and C5 positions of the piperidine ring. This gives rise to the possibility of multiple stereoisomers (diastereomers and enantiomers), which may have distinct biological activities and physical properties. While standard 1D NMR and MS can confirm the constitution, advanced techniques are required to differentiate these isomers.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another and helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the attachment of the N-ethanol group and the ring substituents.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful NMR method for determining the relative stereochemistry (e.g., cis vs. trans). It detects protons that are close in space, even if they are not directly bonded. By observing NOE effects between the protons of the methyl group (at C2) and the ethyl group (at C5), their relative orientation on the piperidine ring can be established.

Chiral Spectroscopy: To determine the absolute configuration (R/S) of each stereocenter, chiral spectroscopic methods are necessary.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental VCD or ECD spectrum to spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be determined.

Advanced Mass Spectrometry: Techniques like Ion Mobility-Mass Spectrometry (IM-MS) can separate isomers based on their different shapes and sizes (collision cross-section) before mass analysis, providing another dimension of separation for complex isomeric mixtures. uni.lu

Computational Chemistry and Theoretical Investigations of 5 Ethyl 2 Methyl 1 Piperidineethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of molecules like 5-Ethyl-2-methyl-1-piperidineethanol. These calculations, often employing methods like Density Functional Theory (DFT), provide information on electron distribution, molecular orbitals, and the relative energies of different conformers.

The conformational landscape of substituted piperidines is complex due to the flexible six-membered ring and the rotational freedom of its substituents. For the piperidine (B6355638) ring itself, the chair conformation is generally the most stable. However, the presence of substituents, such as the ethyl and methyl groups on the ring and the ethanol (B145695) group on the nitrogen, leads to various possible chair and boat conformers with axial or equatorial orientations of these groups. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

For instance, in N-methylpiperidine, the equatorial conformation of the methyl group is favored by approximately 3.16 kcal/mol. wikipedia.org In the case of this compound, the interplay between the substituents would be more complex. The ethanol substituent on the nitrogen atom can also adopt different orientations, further increasing the number of possible low-energy conformers.

Table 1: Predicted Relative Energies of this compound Conformers (Illustrative) Disclaimer: The following data is illustrative and based on general principles of conformational analysis of substituted piperidines. Specific computational studies on this compound are not readily available in the reviewed literature.

| Conformer | Ethyl Group Orientation | Methyl Group Orientation | Ethanol Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | Gauche | 0.00 |

| 2 | Equatorial | Equatorial | Anti | 0.5 - 1.5 |

| 3 | Equatorial | Axial | Gauche | > 2.0 |

| 4 | Axial | Equatorial | Gauche | > 2.5 |

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO is typically localized on the nitrogen atom of the piperidine ring, indicating its nucleophilic character. The LUMO, on the other hand, would be distributed over the sigma anti-bonding orbitals of the ring and substituents. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of flexible molecules like this compound over time, providing insights into its dynamic behavior and intermolecular interactions. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations in different environments, such as in the gas phase or in a solvent.

MD simulations can be used to study the conformational transitions between different chair and boat forms of the piperidine ring and the rotation of the substituents. These simulations can help identify the most populated conformational states and the energy barriers between them. For N-methylpiperidine, the energy barrier for ring inversion is estimated to be around 10.4 kcal/mol. wikipedia.org

Furthermore, MD simulations are crucial for understanding how this compound interacts with other molecules, including solvent molecules or biological macromolecules. The ethanol substituent, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, leading to specific interactions that can influence the molecule's solubility and biological activity. Simulations can map the solvation shell around the molecule and quantify the strength and lifetime of these hydrogen bonds. In a study of piperidine derivatives, molecular dynamics simulations have been employed to understand the interactions with biological targets. nih.gov

Prediction of Thermochemical Properties: Enthalpies of Formation and Vaporization

The thermochemical properties of a compound, such as its enthalpy of formation (ΔfH°) and enthalpy of vaporization (ΔvapH°), are crucial for understanding its stability and phase behavior. While experimental determination of these properties can be challenging, computational methods provide a reliable alternative.

The standard molar enthalpy of formation in the gaseous state can be derived from the standard molar enthalpy of formation in the condensed state and the standard molar enthalpy of vaporization or sublimation. akjournals.com For piperidine, the enthalpy of formation in the gas phase has been reported. nist.gov For substituted piperidines, these values will be influenced by the nature and position of the substituents.

Table 2: Predicted Thermochemical Properties of Piperidine and a Hypothetical Substituted Piperidine Disclaimer: The data for this compound is hypothetical and for illustrative purposes, based on trends observed for other piperidine derivatives.

| Compound | Molecular Formula | Enthalpy of Formation (gas, kJ/mol) | Enthalpy of Vaporization (kJ/mol) |

| Piperidine | C5H11N | -49.8 ± 0.7 nist.gov | 41.5 ± 0.2 nist.gov |

| This compound | C10H23NO | Estimated: -150 to -200 | Estimated: 50 - 60 |

Computational methods, such as G3 or G4 theory, can be used to calculate the gas-phase enthalpy of formation with high accuracy. The enthalpy of vaporization can be estimated using quantitative structure-property relationship (QSPR) models or from molecular dynamics simulations by calculating the intermolecular interaction energies in the liquid phase.

pKa Prediction and Acidity/Basicity Studies

The basicity of the nitrogen atom in the piperidine ring is a key chemical characteristic of this compound. The pKa of the conjugate acid determines the extent of protonation at a given pH, which is critical for its solubility, membrane permeability, and interaction with biological targets.

The pKa of piperidine itself is approximately 11.22. wikipedia.org The substituents on the ring and the nitrogen atom will modulate this value. The ethyl and methyl groups are weakly electron-donating, which would slightly increase the basicity. The ethanol substituent on the nitrogen atom can have a more complex effect. While the alkyl chain is electron-donating, the hydroxyl group can engage in intramolecular hydrogen bonding, which may affect the availability of the nitrogen lone pair for protonation.

Computational methods for pKa prediction have become increasingly accurate. nih.govschrodinger.com These methods typically involve calculating the free energy change of the deprotonation reaction in solution, often using a combination of quantum mechanics for the solute and a continuum solvent model.

Table 3: Predicted and Experimental pKa Values of Piperidine and Related Amines

| Compound | Experimental pKa | Predicted pKa (Illustrative) |

| Piperidine | 11.22 wikipedia.org | 11.2 |

| N-methylpiperidine | 10.08 | 10.1 |

| This compound | Not available | Estimated: 10.5 - 11.0 |

Studies on other piperidine derivatives have shown that pKa values can be predicted with reasonable accuracy, often within 0.5 pKa units of experimental values. researchgate.netnih.govepa.gov

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions involving piperidine derivatives. For this compound, potential reactions include N-alkylation, acylation, and oxidation.

Theoretical calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This information allows for the determination of activation energies and reaction rates.

For example, the nucleophilic substitution reaction of the nitrogen atom with an electrophile can be modeled. The calculations would reveal the geometry of the transition state and the influence of the substituents on the reaction barrier. The steric hindrance from the 2-methyl and 5-ethyl groups, as well as the 1-ethanol group, would likely play a significant role in the kinetics of such reactions. rsc.orgnih.gov

Table 4: Illustrative Calculated Activation Energies for a Hypothetical N-Alkylation Reaction Disclaimer: This data is hypothetical and for illustrative purposes only.

| Reactant | Reaction | Activation Energy (kcal/mol) |

| Piperidine | N-methylation | ~15 |

| This compound | N-methylation | Estimated: 18 - 22 |

The increased steric bulk around the nitrogen atom in this compound is expected to increase the activation energy for N-alkylation compared to unsubstituted piperidine. Computational studies can quantify this effect and provide a detailed understanding of the structure-reactivity relationship.

Preclinical Biological Activity and Mechanistic Studies of 5 Ethyl 2 Methyl 1 Piperidineethanol Derivatives

Exploration of Molecular Targets and Binding Affinities in Preclinical Models

The piperidine (B6355638) moiety is a critical structural element for the interaction of various ligands with their biological targets. In preclinical studies, derivatives containing the piperidine ring have been shown to exhibit high binding affinity for a range of receptors. For instance, certain piperidine derivatives have been identified as potent antagonists for both the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁) receptors. nih.gov

The replacement of a piperazine (B1678402) ring with a piperidine ring in some compounds has been shown to significantly enhance affinity for the σ₁ receptor while maintaining high affinity for the H₃R. nih.gov This suggests that the piperidine structure is a key determinant for dual-receptor activity. For example, in a series of compounds, the piperidine derivative (Compound 5) showed a dramatically higher affinity for the σ₁ receptor compared to its piperazine analogue (Compound 4), with Kᵢ values of 3.64 nM and 1531 nM, respectively. nih.gov

The exploration of molecular targets for piperidine derivatives often involves screening against a panel of receptors and enzymes to determine their selectivity profile. This approach has identified compounds with high affinity for specific targets, such as the σ₁ receptor, with some derivatives showing sub-nanomolar Kᵢ values. nih.gov The structural features of the piperidine ring and its substituents play a crucial role in defining the binding affinity and selectivity of these compounds.

Table 1: Binding Affinities of Piperidine and Piperazine Derivatives at Histamine H₃ and Sigma-1 Receptors

| Compound | Structure | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |

| 4 | Piperazine Derivative | 3.17 | 1531 |

| 5 | Piperidine Derivative | 7.70 | 3.64 |

| 11 | Piperidine Derivative | 6.2 | 4.41 |

| 12 | Piperidine Derivative | N/A | High Affinity |

| Data sourced from a study on dual histamine H₃ and sigma-1 receptor antagonists. nih.gov |

In Vitro and Ex Vivo Mechanistic Investigations in Biological Systems

In vitro and ex vivo studies are fundamental to elucidating the mechanisms of action of novel chemical entities. For piperidineethanol derivatives, these investigations often begin with the synthesis of various analogues to explore their biological potential. researchgate.netnih.gov The 2-piperidineethanol (B17955) scaffold, being a versatile precursor, allows for the generation of a library of derivatives for biological screening. researchgate.net

Mechanistic studies can involve a variety of assays, including cell-based assays to assess cytotoxicity and functional assays to determine the effect of the compounds on specific biological pathways. For example, in the development of enzyme inhibitors, in vitro assays are used to measure the dose-dependent inhibition of the target enzyme. nih.gov

Ex vivo studies on isolated tissues or cells can provide further insights into the physiological effects of these compounds. While specific ex vivo data on 5-Ethyl-2-methyl-1-piperidineethanol derivatives is not extensively available, the general approach for related compounds involves assessing their impact on cellular functions, such as muscle contraction or nerve signaling, in a controlled environment that closely mimics physiological conditions.

Structure-Activity Relationship (SAR) Studies of Substituted Piperidineethanol Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For piperidine-based compounds, SAR studies have provided valuable insights into the pharmacophore required for specific biological effects.

A notable example can be seen in the development of inhibitors for 8-oxo-guanine DNA glycosylase 1 (OGG1), where N-piperidinyl-benzimidazolone derivatives were investigated. nih.gov Initial screening identified compounds with weak inhibitory activity, which then underwent hit expansion and SAR studies to improve their potency. nih.gov These studies revealed that substitutions on the piperidine ring and the benzimidazolone core significantly influenced the inhibitory activity.

The systematic modification of the piperidine scaffold helps in identifying key structural features, such as the nature and position of substituents, that are critical for molecular recognition and biological function. This iterative process of synthesis and biological testing is fundamental to the development of potent and selective therapeutic agents. nih.gov

Inhibition of Specific Enzymes or Receptors by Piperidineethanol Derivatives

Building on SAR studies, research has focused on the inhibition of specific enzymes and receptors by piperidineethanol derivatives. As an illustrative example, the development of N-piperidinyl-benzimidazolone derivatives as inhibitors of the DNA repair enzyme OGG1 showcases this process. nih.gov A screening campaign led to the identification of weak inhibitors, which were then optimized to yield potent and selective compounds. nih.gov

One of the optimized compounds, TH8535, emerged as a potent OGG1 inhibitor with an IC₅₀ of 200 nM. nih.gov Further studies demonstrated its selectivity over other base excision repair enzymes, such as SMUG1 and Fpg, for which it showed only weak inhibition at high concentrations (IC₅₀ > 100 μM). nih.gov This selectivity is a critical aspect of drug development, as it minimizes off-target effects.

The inhibitory activity of these derivatives is typically quantified using IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data from such studies are often presented in tabular format to compare the potency and selectivity of different analogues.

Table 2: Inhibitory Activity of N-Piperidinyl-Benzimidazolone Derivatives against Base Excision Repair Enzymes

| Compound | OGG1 IC₅₀ (nM) | SMUG1 IC₅₀ (µM) | Fpg IC₅₀ (µM) |

| TH8535 | 200 | >100 | >100 |

| Analogue 1 | N/A | >100 | >100 |

| Analogue 2 | N/A | >100 | >100 |

| Data based on a study of OGG1 inhibitors. nih.gov |

Role of Stereochemistry in Preclinical Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.com The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form. mdpi.com For piperidineethanol derivatives, the presence of stereocenters, such as at position 2 of the piperidine ring, makes stereochemistry a critical factor in their interaction with biological targets. researchgate.netnih.gov

The differential activity of enantiomers arises from the three-dimensional arrangement of atoms, which affects how the molecule binds to chiral biological macromolecules like proteins and receptors. mdpi.com For instance, in studies of certain 4-phenylpiperidine (B165713) analgesics, the enantiomers displayed a tenfold difference in potency, highlighting the ability of opioid receptors to distinguish between the enantiotopic edges of the piperidine ring. nih.gov

The synthesis of enantiomerically pure piperidineethanol derivatives is therefore a key area of research, often employing enzymatic kinetic resolution or asymmetric synthesis. researchgate.netnih.gov Understanding the stereochemical requirements for optimal biological activity is essential for the design of more effective and safer therapeutic agents. Molecular modeling can further elucidate the structural and stereochemical requirements for efficient interaction with biological targets. mdpi.com

Applications in Advanced Materials and Chemical Technologies Non Clinical

Utilization in Carbon Dioxide Capture Technologies with Piperidineethanol Derivatives

The mitigation of carbon dioxide (CO2) emissions is a critical global challenge, and amine-based solvents are at the forefront of capture technologies. Sterically hindered amines, a category to which 5-Ethyl-2-methyl-1-piperidineethanol belongs, are particularly advantageous due to their high CO2 loading capacity and reduced energy requirements for regeneration.

Research into analogous compounds, such as 2-piperidineethanol (B17955) (2-PE), has shown significant potential for CO2 capture. ntnu.noresearchgate.net These compounds react with CO2 to form bicarbonates rather than carbamates, a reaction pathway that is more energy-efficient. researchgate.net Studies on aqueous solutions of 2-PE have demonstrated favorable kinetics for CO2 absorption. researchgate.net For instance, the second-order rate constants for the reaction of CO2 with aqueous 2-PE solutions have been determined at various temperatures, indicating a rapid absorption process. researchgate.net

A non-aqueous solvent system comprising 2-piperidineethanol (2-PE) and ethylene (B1197577) glycol (EG) has exhibited a high CO2 capacity of up to 0.97 mol of CO2 per mole of amine at 25 °C and 1.0 atm. rsc.org This system also benefits from a low regeneration temperature of 50 °C, suggesting lower energy consumption. rsc.org Furthermore, piperazine (B1678402) (PZ) and its derivatives are well-known activators in CO2 capture solutions, and the piperidine (B6355638) moiety in this compound could confer similar reactivity. collectionscanada.gc.ca Concentrated aqueous piperazine has demonstrated more than double the CO2 absorption rate of the benchmark 7 m monoethanolamine (MEA) solution.

The performance of various amine-based solvents for CO2 capture is often compared based on their cyclic capacity and regeneration energy. The following table provides a comparative overview of the performance of related amine systems.

| Amine Solvent System | CO2 Cyclic Capacity (mol CO2/mol amine) | Reboiler Duty (GJ/tCO2) | Reference |

| 30 wt% MEA | ~0.5 | 3.6 - 4.2 | ntnu.no |

| 5m PZ | ~0.8 | 2.1 - 2.3 | nationalcarboncapturecenter.com |

| 50 mass% 2-PPE (aqueous) | 0.8 | Not specified | ntnu.no |

| 2-PE in Ethylene Glycol | 0.97 | Low (qualitative) | rsc.org |

It is important to note that while these findings for related piperidineethanol derivatives are promising, the specific performance of this compound in CO2 capture would require dedicated experimental validation.

Role as Intermediates and Precursors in Polymer Chemistry

The presence of a reactive hydroxyl group and a secondary amine within the piperidine ring (after potential N-dealkylation) makes this compound a plausible candidate as a monomer or an intermediate in polymer synthesis. Piperidine derivatives have been explored for the creation of functional polymers with specific properties.

For example, polymers containing piperidine moieties have been synthesized for various applications, including as temperature-responsive materials. nih.gov The synthesis of polymers with piperidine carboxamide and N,N-diethylcarbamoyl piperidine moieties via RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization has been reported, leading to materials with upper or lower critical solution temperatures (UCST or LCST). nih.gov This suggests that polymers derived from this compound could also exhibit interesting solution behaviors.

Furthermore, piperidine-containing monomers have been used in radical polymerization to create crosslinked high molecular weight compounds. researchcommons.orgresearchcommons.org For instance, 1-chloro-3-piperidine-2-propylmethacrylate has been synthesized and polymerized, with the resulting polymer showing potential for various applications due to its specific physicochemical properties. researchcommons.orgresearchcommons.org The hydroxyl group in this compound could be esterified with monomers like methacrylic acid to produce novel polymerizable units.

The general structure of such a potential monomer is depicted below:

| Monomer Name | Structure | Potential Polymerization Method |

| 5-Ethyl-2-methyl-1-piperidineethyl methacrylate | CH2=C(CH3)COO(CH2)2-N(C5H8(CH3)(C2H5)) | Radical Polymerization |

The incorporation of the bulky and functional piperidine group into a polymer backbone could influence properties such as thermal stability, solubility, and biocompatibility.

Catalytic Applications of Piperidineethanol Derivatives

Piperidine and its derivatives are well-established as organocatalysts in a variety of organic transformations. nih.gov The basic nitrogen atom of the piperidine ring can act as a catalyst in reactions such as Knoevenagel condensations, Michael additions, and aldol (B89426) reactions. The presence of the ethanol (B145695) side chain in this compound could modulate its catalytic activity and selectivity through hydrogen bonding or steric effects.

Rhodium-catalyzed C-H functionalization of piperidines has been used to synthesize substituted analogs, highlighting the catalytic potential of metal complexes with piperidine-based ligands. nih.gov The development of catalysts for the site-selective functionalization of the piperidine ring is an active area of research. nih.gov

Moreover, zinc(II) complexes involving piperidine derivatives have been shown to catalyze the nucleophilic addition of amines to nitriles, forming amidines. rsc.org This indicates that metal complexes of this compound could also exhibit catalytic activity in various organic syntheses. The specific substitution pattern of this compound might offer unique steric and electronic properties to a metal center, potentially leading to novel catalytic activities.

Development of Novel Solvents and Reagents

The physical and chemical properties of this compound, such as its polarity, hydrogen bonding capability, and basicity, suggest its potential use as a specialized solvent or reagent in organic synthesis. The aforementioned use of 2-piperidineethanol in a non-aqueous solvent system for CO2 capture is an example of how piperidineethanol derivatives can function as effective components of solvent blends. rsc.org

As a reagent, the hydroxyl group can be transformed into other functional groups, making it a versatile building block for the synthesis of more complex molecules. For instance, the alcohol can be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution reactions. The piperidine nitrogen can also participate in various chemical transformations.

Integration into Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The ability of this compound to participate in hydrogen bonding (via its hydroxyl group and potentially N-H bonds if the ethyl group on the nitrogen is labile) and dipole-dipole interactions makes it a candidate for the construction of supramolecular assemblies.

The synthesis of piperidine-based 3D fragment building blocks for use in fragment-based drug discovery highlights the interest in the three-dimensional shapes of piperidine derivatives. whiterose.ac.ukrsc.org The specific stereochemistry of this compound could direct the formation of well-defined supramolecular architectures. These structures could find applications in areas such as molecular recognition, host-guest chemistry, and the development of new materials with tailored properties.

Future Research Directions and Unexplored Avenues for 5 Ethyl 2 Methyl 1 Piperidineethanol

Development of Green Chemistry Approaches for Synthesis

The synthesis of piperidine (B6355638) derivatives traditionally involves methods that may not align with modern principles of green chemistry. Future research should prioritize the development of environmentally benign synthetic routes to 5-Ethyl-2-methyl-1-piperidineethanol.

A promising starting point is the catalytic hydrogenation of its precursor, 5-ethyl-2-methylpyridine (B142974). Research has demonstrated the effective hydrogenation of pyridine (B92270) and its derivatives to piperidines using various catalysts. orgsyn.orgmdpi.com Bimetallic nanoparticles, such as palladium-copper or palladium-silver on an alumina (B75360) support, have shown high conversion rates (up to 99%) and selectivity for piperidine under relatively mild conditions. researchgate.net Further investigation could optimize these catalytic systems for the specific hydrogenation of 2-(5-ethylpyridin-2-yl)ethanol to yield this compound, reducing the need for harsh reagents and improving atom economy.

Another avenue is the exploration of one-pot, multi-component reactions (MCRs) in aqueous media. researchgate.net The use of water as a solvent and non-toxic, recyclable catalysts like sodium lauryl sulfate (B86663) (SLS) has been successful for creating highly substituted piperidines. rsc.orgnewbluechem.com Adapting MCRs for the synthesis of this compound could significantly reduce the environmental footprint by minimizing the use of volatile organic solvents.

Biocatalysis offers a highly selective and sustainable alternative. nih.gov Enzymes such as lipases and transaminases are being used to create chiral piperidine building blocks. alfa-chemistry.comacs.orgnih.gov Research into enzymes capable of stereoselectively hydroxylating a precursor or facilitating the key bond formations in this compound could lead to a highly efficient and green synthesis of specific stereoisomers. Recent advances in combining biocatalytic C-H oxidation with radical cross-coupling present a modular and streamlined approach to complex piperidines, a strategy that could be adapted for this compound. news-medical.net

High-Throughput Screening for Novel Preclinical Biological Activities

The vast chemical space occupied by piperidine derivatives has yielded numerous biologically active compounds. mdpi.comresearchgate.net High-throughput screening (HTS) is a powerful tool to rapidly assess large libraries of compounds for potential therapeutic activities. researchgate.net Applying HTS to this compound and a library of its derivatives could uncover novel preclinical biological activities.

Screening campaigns of in-house libraries of piperidine-based compounds have successfully identified new hit compounds for further optimization. google.com A similar strategy could be employed for this compound. HTS assays could be designed to test for a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential applications in areas like oncology, neuroscience, or infectious diseases. researchgate.netrsc.org For instance, piperidine derivatives have been identified as potential inhibitors of the p53-HDM2 interaction in cancer and as acetylcholinesterase inhibitors for Alzheimer's disease. acs.orgnih.gov HTS allows for the efficient screening of thousands of compounds against such targets, increasing the probability of discovering a novel therapeutic lead. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry provides invaluable tools for understanding structure-activity relationships (SAR) and for the predictive design of new molecules. For this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can guide the synthesis of more potent and selective derivatives.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov By developing QSAR models for a set of this compound derivatives, researchers can predict the activity of yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.govalfa-chemistry.comresearchgate.net This approach has been successfully applied to various piperidine derivatives to design inhibitors for targets like the Akt1 kinase and HDM2. alfa-chemistry.comacs.org

Molecular docking allows for the in-silico prediction of how a ligand, such as a derivative of this compound, binds to the active site of a biological target. nih.govunimi.it This can provide insights into the key interactions responsible for biological activity and guide the design of new derivatives with improved binding affinity. For example, docking studies have been used to understand the binding of piperidine derivatives to the acetylcholinesterase enzyme. nih.gov

Exploration of New Derivatization Strategies

The functional groups present in this compound—the secondary amine of the piperidine ring and the primary alcohol of the ethanol (B145695) substituent—offer multiple sites for chemical modification. Exploring new derivatization strategies is crucial for creating a diverse library of analogs for biological screening and for developing new materials.

The 2-piperidine ethanol scaffold itself is recognized as a versatile starting material for enantioselective and diversity-oriented synthesis. researchgate.netunimi.itnih.gov The alcohol group can be oxidized to an aldehyde, which then serves as a key intermediate for a wide range of transformations, including Wittig reactions to extend the carbon chain. nih.gov The piperidine nitrogen can be functionalized through various reactions, such as alkylation or acylation, to introduce different substituents that can modulate the compound's physicochemical properties and biological activity.

Rhodium-catalyzed C-H insertion reactions provide a powerful method for the site-selective functionalization of the piperidine ring itself. nih.gov By choosing the appropriate catalyst and protecting group on the nitrogen, it is possible to introduce new functional groups at the C2, C3, or C4 positions of the piperidine ring, leading to a wide array of novel structures.

Potential in Emerging Chemical Technologies

The unique properties of the piperidine scaffold suggest that this compound and its derivatives could find applications in emerging chemical technologies, such as the development of ionic liquids and advanced materials.

Piperidinium-based ionic liquids are a class of molten salts with applications in catalysis, electrochemistry, and materials science. rsc.orgalfa-chemistry.comgoogle.com These ionic liquids are known for their thermal stability, low volatility, and high electrical conductivity. google.com The structure of this compound could be modified to create novel functionalized ionic liquids. For example, quaternization of the piperidine nitrogen with an alkyl chain and exchange of the counter-anion can yield ionic liquids with tailored properties for use as electrolytes in high-temperature supercapacitors or as surfactants. rsc.orgacs.org

Furthermore, piperidine-containing compounds are being explored as building blocks for bioactive films for applications such as controlled drug release. nih.gov The ability to derivatize this compound at multiple sites could allow for its incorporation into polymer backbones, such as sodium alginate/poly(vinyl alcohol) films, to create new materials with specific functional properties. nih.gov

Q & A

Basic Question: What safety protocols are critical for handling 5-Ethyl-2-methyl-1-piperidineethanol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. Respiratory protection (e.g., P95 respirators for particulate matter or OV/AG-P99 cartridges for organic vapors) is required if airborne concentrations exceed exposure limits .

- Ventilation: Implement local exhaust ventilation to maintain airborne concentrations below occupational exposure limits. Ensure eyewash stations and safety showers are accessible .

- Emergency Procedures:

Basic Question: How can researchers validate the structural purity of this compound?

Methodological Answer:

- Spectroscopic Characterization:

- Nuclear Magnetic Resonance (NMR): Compare H and C NMR spectra with reference data to confirm molecular structure (e.g., piperidine ring protons at δ 1.2–2.8 ppm, ethanol moiety at δ 3.5–4.0 ppm).

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., calculated for CHNO: 171.1623 g/mol).

- Chromatographic Methods: Employ HPLC or GC with a polar stationary phase (e.g., Zorbax SB-C18) to assess purity (>95%) and identify impurities .

Advanced Question: What experimental design strategies optimize synthesis yield under varying catalytic conditions?

Methodological Answer:

- Factorial Design: Use a 2 factorial approach to screen variables (e.g., catalyst loading, temperature, solvent polarity). For example:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Catalyst (mol%) | 5 | 15 |

| Temperature (°C) | 80 | 120 |

| Solvent | Toluene | DMF |

- Response Surface Methodology (RSM): Model interactions using Central Composite Design (CCD) to identify optimal conditions. Analyze yield data via ANOVA to determine significant factors .

Advanced Question: How should researchers resolve contradictions in acute toxicity data for piperidine ethanol derivatives?

Methodological Answer:

- Data Reconciliation: Compare GHS classifications across studies (e.g., classifies oral toxicity as Category 4 (H302), while reports Category 2 (H315)). Validate via:

Advanced Question: What decomposition pathways occur during thermal stability studies of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (e.g., 10°C/min in N). Observe decomposition onset temperature (e.g., ~200°C).

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile decomposition products (e.g., CO, CO, NO) .

- Mitigation Strategies: Avoid exposure to strong oxidizers or acids, which may accelerate decomposition .

Basic Question: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

- Storage Recommendations:

Advanced Question: How can researchers analyze the environmental impact of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.